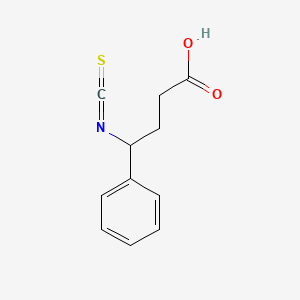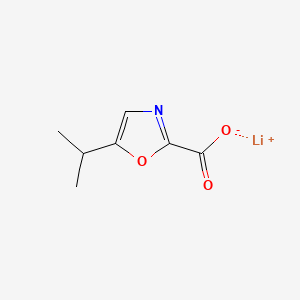
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propanoate moiety with a hydroxyl group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 3-oxo-3-(pyridin-3-yl)propanoate.
Reduction: Methyl 3-hydroxy-3-(pyridin-3-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
- Methyl 3-(pyridin-3-yl)propanoate
Uniqueness
Methyl 3-hydroxy-3-(pyridin-3-yl)propanoate is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties. The hydroxyl group enhances its reactivity and ability to form hydrogen bonds, while the pyridine ring provides aromatic stability and potential for π-π interactions.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
methyl 3-hydroxy-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6,8,11H,5H2,1H3 |
Clé InChI |
ABLYLHBIEFVTES-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CN=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)
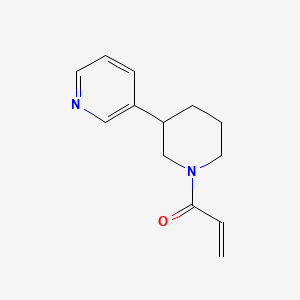
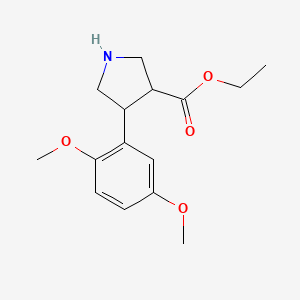

![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
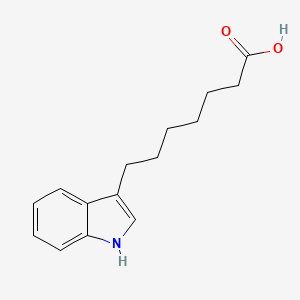
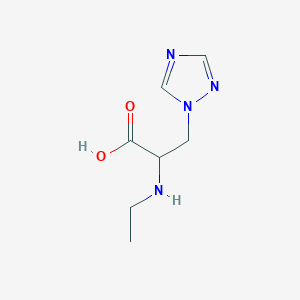
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
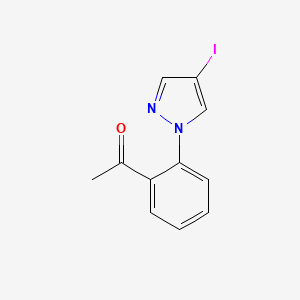
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)
